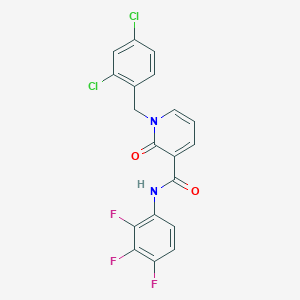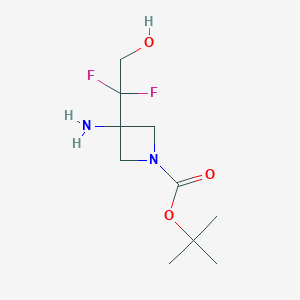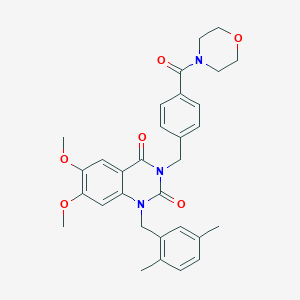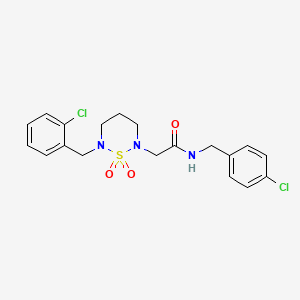![molecular formula C21H26N4O B2675509 N-{2-[3-(pyridin-2-yl)-1H-pyrazol-1-yl]ethyl}adamantane-1-carboxamide CAS No. 1448129-52-9](/img/structure/B2675509.png)
N-{2-[3-(pyridin-2-yl)-1H-pyrazol-1-yl]ethyl}adamantane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{2-[3-(pyridin-2-yl)-1H-pyrazol-1-yl]ethyl}adamantane-1-carboxamide is a complex organic compound that features a unique combination of adamantane, pyrazole, and pyridine moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[3-(pyridin-2-yl)-1H-pyrazol-1-yl]ethyl}adamantane-1-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with a β-diketone under acidic conditions.
Introduction of the Pyridine Moiety: The pyridine ring is introduced via a nucleophilic substitution reaction, where a halogenated pyridine reacts with the pyrazole derivative.
Attachment of the Adamantane Group: The adamantane moiety is attached through an amide bond formation, typically using adamantane-1-carboxylic acid and a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and environmentally friendly solvents and reagents to enhance efficiency and reduce waste.
Analyse Des Réactions Chimiques
Types of Reactions
N-{2-[3-(pyridin-2-yl)-1H-pyrazol-1-yl]ethyl}adamantane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the pyridine or pyrazole rings.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the pyridine or pyrazole rings are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂), palladium on carbon (Pd/C)
Substitution: Halogenated reagents, nucleophiles like amines or thiols
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and substituted analogs with various functional groups.
Applications De Recherche Scientifique
N-{2-[3-(pyridin-2-yl)-1H-pyrazol-1-yl]ethyl}adamantane-1-carboxamide has a wide range of scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Materials Science: Its rigid adamantane core makes it a candidate for the development of novel materials with specific mechanical and thermal properties.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, enabling the exploration of new chemical space.
Mécanisme D'action
The mechanism of action of N-{2-[3-(pyridin-2-yl)-1H-pyrazol-1-yl]ethyl}adamantane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridine and pyrazole rings can form hydrogen bonds and π-π interactions with the active sites of proteins, modulating their activity. The adamantane moiety provides structural rigidity, enhancing the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share the pyridine moiety and exhibit similar biological activities.
Adamantane derivatives: Compounds like amantadine and rimantadine, which contain the adamantane core, are known for their antiviral properties.
Pyrazole derivatives: These compounds are widely studied for their anti-inflammatory and anticancer activities.
Uniqueness
N-{2-[3-(pyridin-2-yl)-1H-pyrazol-1-yl]ethyl}adamantane-1-carboxamide is unique due to its combination of three distinct moieties, each contributing to its overall chemical and biological properties. This structural diversity allows for a broad range of interactions with biological targets, making it a versatile compound for various applications.
Propriétés
IUPAC Name |
N-[2-(3-pyridin-2-ylpyrazol-1-yl)ethyl]adamantane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O/c26-20(21-12-15-9-16(13-21)11-17(10-15)14-21)23-6-8-25-7-4-19(24-25)18-3-1-2-5-22-18/h1-5,7,15-17H,6,8-14H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLMVQNJNVXLFTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C(=O)NCCN4C=CC(=N4)C5=CC=CC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-(5-chloro-2-methoxyphenyl)-N-{[5-(thiophene-3-carbonyl)thiophen-2-yl]methyl}ethanediamide](/img/structure/B2675430.png)


![6-{[(4,6-dimethylpyrimidin-2-yl)sulfanyl]methyl}-4-oxo-4H-pyran-3-yl 2-(4-chlorophenyl)acetate](/img/structure/B2675439.png)
![N-{3-[(morpholin-4-yl)methyl]-1,2-benzoxazol-5-yl}pyrazine-2-carboxamide](/img/structure/B2675440.png)


![4-Cyclopropyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]oxolan-3-amine](/img/structure/B2675445.png)
![2-{4-[(3-Methylpiperidin-1-yl)sulfonyl]phenyl}-5-(4-phenylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile](/img/structure/B2675446.png)
![2,4,6-trimethyl-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2675447.png)

![3-(2-(benzo[d][1,3]dioxol-5-ylmethyl)-2H-tetrazol-5-yl)aniline](/img/structure/B2675449.png)
